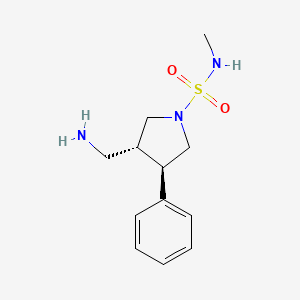
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide, also known as S-AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Mecanismo De Acción
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide acts as an agonist of the AMPA receptor by binding to its ionotropic receptor site and inducing a conformational change that leads to the opening of the receptor channel. This results in the influx of cations such as sodium and calcium into the postsynaptic neuron, which leads to depolarization and the generation of an action potential. This compound has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for regulating calcium permeability and channel conductance.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity, which leads to the strengthening of synaptic connections and the formation of new synapses. This has been demonstrated in various animal models, where this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide is its selectivity and potency as an AMPA receptor agonist, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic transmission and plasticity. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in vivo. Additionally, this compound may not be suitable for studying the role of other glutamate receptors such as the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Direcciones Futuras
There are several future directions for the study of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide. One potential direction is the development of novel this compound derivatives that have improved selectivity and potency as AMPA receptor agonists. Another direction is the investigation of the neuroprotective effects of this compound in various animal models of neurological disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory can be further explored using various behavioral and electrophysiological techniques. Overall, the study of this compound has the potential to lead to the development of novel treatments for various neurological disorders and provide valuable insights into the mechanisms underlying synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of (3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide involves the reaction of (R,R)-2,3-O-isopropylidene-2,3-dihydroxybutanedioic acid with N-methyl-4-phenylpyrrolidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with sulfuryl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide has been extensively studied for its potential applications in neuroscience and pharmacology. It is a selective and potent agonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has been shown to enhance synaptic transmission and plasticity, which makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
(3R,4R)-3-(aminomethyl)-N-methyl-4-phenylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-18(16,17)15-8-11(7-13)12(9-15)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9,13H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENYQFSTGDOHU-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CC(C(C1)C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)



![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)



